molecular formula C15H10BrF3O2 B8155456 1-(5-Bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)ethanone

1-(5-Bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)ethanone

Cat. No.: B8155456
M. Wt: 359.14 g/mol
InChI Key: INBZAFYJAQOCNY-UHFFFAOYSA-N
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Description

1-(5-Bromo-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a biphenyl structure, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the bromination of a biphenyl precursor followed by the introduction of a trifluoromethoxy group. The final step involves the acetylation of the intermediate compound to form the ethanone derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

1-(5-Bromo-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 2-Bromo-1-(4-methoxyphenyl)ethanone

Comparison: 1-(5-Bromo-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanone is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions compared to simpler analogs. The presence of both bromine and trifluoromethoxy groups also imparts distinct electronic and steric properties, influencing its reactivity and interactions in various applications.

Properties

IUPAC Name

1-[3-bromo-5-[4-(trifluoromethoxy)phenyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O2/c1-9(20)11-6-12(8-13(16)7-11)10-2-4-14(5-3-10)21-15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBZAFYJAQOCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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